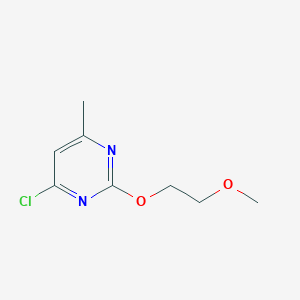

4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine

Description

Properties

IUPAC Name |

4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-6-5-7(9)11-8(10-6)13-4-3-12-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYOZUGOXIQSKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OCCOC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine (CAS 2296450-90-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] These nitrogen-containing heterocycles are integral to the structure of nucleobases in DNA and RNA, highlighting their fundamental role in biological systems.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological target engagement. The subject of this guide, 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine, is a prime example of a highly functionalized pyrimidine with significant potential as a building block in the synthesis of novel bioactive compounds.

The presence of a chlorine atom at the 4-position and an ether linkage at the 2-position provides two distinct points for chemical modification. The chloro group can readily participate in nucleophilic aromatic substitution (SNAr) reactions or be utilized in various cross-coupling reactions.[3][4] The 2-methoxyethoxy side chain can influence the compound's solubility and pharmacokinetic profile. This dual functionality makes 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine a valuable intermediate for the generation of diverse chemical libraries aimed at discovering new drug candidates. Pyrimidine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6]

This technical guide provides a comprehensive overview of 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine, including a detailed, field-proven synthetic protocol, its physicochemical properties, and its potential applications in drug discovery and development.

Physicochemical Properties

While specific experimental data for 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine is not extensively published, its properties can be reliably predicted based on the analysis of structurally similar compounds.

| Property | Predicted Value/Description |

| Molecular Formula | C8H11ClN2O2 |

| Molecular Weight | 202.64 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid at room temperature. |

| Solubility | Likely soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water is expected. |

| Thermal Stability | Expected to be stable under standard laboratory conditions, though prolonged exposure to high temperatures should be avoided to prevent decomposition. |

| Chemical Stability | The chloro-substituent makes the compound susceptible to nucleophilic attack. It should be stored away from strong bases and nucleophiles to prevent degradation.[7] |

Synthesis of 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine: A Step-by-Step Protocol

The synthesis of 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine is most effectively achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The key to this synthesis is the differential reactivity of the chlorine atoms on the precursor, 2,4-dichloro-6-methylpyrimidine. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position.[8] However, under specific conditions, selective substitution at the 2-position can be achieved.

Overall Synthetic Workflow

The synthesis can be conceptualized as a two-step process, starting from the readily available 4-hydroxy-2,6-dimethylpyrimidine.

Caption: Synthetic workflow for 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine.

Part 1: Synthesis of the Precursor, 2,4-dichloro-6-methylpyrimidine

The initial step involves the chlorination of 4-hydroxy-2,6-dimethylpyrimidine. This is a standard transformation in heterocyclic chemistry, often employing phosphorus oxychloride (POCl3).[9]

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: To the flask, add 4-hydroxy-2,6-dimethylpyrimidine (1 equivalent). Carefully add phosphorus oxychloride (POCl3) (3-5 equivalents) portion-wise, as the reaction can be exothermic.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the excess POCl3 by pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude 2,4-dichloro-6-methylpyrimidine. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Part 2: Nucleophilic Aromatic Substitution to Yield 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine

This crucial step involves the selective reaction of 2,4-dichloro-6-methylpyrimidine with 2-methoxyethanol. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical for deprotonating the alcohol, forming the more nucleophilic alkoxide in situ.

Experimental Protocol:

-

Preparation of the Nucleophile: In a dry, inert atmosphere (e.g., under nitrogen or argon), add 2-methoxyethanol (1.1 equivalents) to a flask containing a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF). Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.

-

Reaction: Slowly add a solution of 2,4-dichloro-6-methylpyrimidine (1 equivalent) in anhydrous THF to the freshly prepared alkoxide solution at 0 °C.

-

Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine.

Analytical Characterization

The identity and purity of the synthesized 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine should be confirmed using a combination of spectroscopic and chromatographic techniques.

| Technique | Expected Observations |

| 1H NMR | - A singlet for the methyl group protons (CH3) on the pyrimidine ring. - A singlet for the pyrimidine ring proton. - A singlet for the methoxy group protons (OCH3). - Triplets corresponding to the methylene protons (-OCH2CH2O-). |

| 13C NMR | - Resonances for the carbon atoms of the pyrimidine ring, with the carbon attached to the chlorine atom appearing at a characteristic downfield shift. - Resonances for the methyl and methoxy carbons. - Resonances for the methylene carbons of the ethoxy group. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound. The isotopic pattern of the chlorine atom (35Cl and 37Cl in a roughly 3:1 ratio) should be observable in the molecular ion cluster. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-Cl stretching, C-O-C (ether) stretching, and aromatic C-N stretching are expected.[10] |

| High-Performance Liquid Chromatography (HPLC) | HPLC analysis using a suitable column and mobile phase can be used to determine the purity of the compound.[11] |

Reactivity and Potential Applications in Drug Discovery

The chemical architecture of 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine makes it a highly attractive scaffold for the synthesis of diverse compound libraries for drug discovery.

Key Reaction Pathways

Caption: Key reaction pathways for the derivatization of 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine.

The chlorine atom at the 4-position is the primary site for further functionalization. This can be achieved through:

-

Suzuki and other Palladium-Catalyzed Cross-Coupling Reactions: The chloro group can be readily replaced with a variety of aryl, heteroaryl, or alkyl groups using standard cross-coupling methodologies. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).

-

Buchwald-Hartwig Amination: This reaction enables the introduction of a wide range of primary and secondary amines at the 4-position, a common feature in many bioactive molecules.

-

Nucleophilic Aromatic Substitution (SNAr): The chloro group can be displaced by a variety of nucleophiles, including alkoxides, thiolates, and amines, to further diversify the scaffold.

The resulting 2,4,6-trisubstituted pyrimidines are valuable templates for the development of targeted therapies. The pyrimidine core is a known pharmacophore for a range of biological targets, including kinases, which are often implicated in cancer and inflammatory diseases.[12]

Safety and Handling

As with any chlorinated heterocyclic compound, 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine should be handled with appropriate safety precautions.[13]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling the compound.[14]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[15]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine is a strategically designed chemical intermediate with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis, based on established and reliable chemical transformations, provides access to a versatile scaffold. The presence of two distinct and readily modifiable functional groups allows for the creation of diverse libraries of novel compounds for biological screening. This in-depth technical guide provides the necessary information for researchers to synthesize, characterize, and utilize this valuable building block in their pursuit of new therapeutic agents.

References

- Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (n.d.).

- Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput

- Synthesis and properties of CF 2 X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. (n.d.).

- Functionalized pyrimidine compounds with their pharmacological potential. (n.d.).

- Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. (n.d.).

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.

- An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. (n.d.). Benchchem.

- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online.

- 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5. (n.d.). Sigma-Aldrich.

- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2016). MDPI.

- 4-Chloro-2-methoxy-6-methylpyrimidine SDS, 97041-37-7 Safety D

- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). PMC.

- Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine deriv

- 4,6-Dichloro-2-methylpyrimidine synthesis. (n.d.). ChemicalBook.

- Ultraviolet Absorption in a Series of Chloropyrimidines in the Vapor St

- Pyrimidine, 2-chloro-. (n.d.). NIST WebBook.

- SAFETY DATA SHEET 2-Chloro-4-methylpyrimidine, 98%. (2023). Fisher Scientific.

- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.).

- Pyrimidine - Safety D

- SAFETY D

- Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. (2006).

- Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online.

- Safety D

- A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (2013).

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).

- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2025).

- Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (n.d.).

- 4-Methyl-6-hydroxypyrimidine. (n.d.). Organic Syntheses Procedure.

- 4-Chloro-6-methoxy-2-methylpyrimidine. (n.d.). ChemScene.

- Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... (n.d.).

- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015). Science Alert.

- Pyrimidines. (n.d.).

- 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ioniz

- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2025).

- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry.

- Solution- and Solid-Phase Parallel Synthesis of 4-Alkoxy-Substituted Pyrimidines with High Molecular Diversity. (2003).

- 4-Chloro-2-methoxypyrimidine. (n.d.). PubChem.

- 4-Chloro-2,6-diaminopyrimidine: properties, applic

- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (n.d.).

- A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride. (n.d.). Benchchem.

- 2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine. (n.d.). PMC.

Sources

- 1. Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.nl [fishersci.nl]

- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 10. ias.ac.in [ias.ac.in]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

Technical Monograph: 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine

Here is an in-depth technical guide for 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine , structured as a technical monograph for pharmaceutical development professionals.

Critical Handling, Safety, and Synthetic Applications in P2X3 Antagonist Development

Document Control:

-

Subject: 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine

-

Primary Application: Pharmaceutical Intermediate (Gefapixant/MK-7264 Class)

-

CAS Registry: 1797843-57-6 (Referenced in patent literature for specific polymorphs/intermediates)

Part 1: Chemical Identity & Strategic Context

The Molecule

4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine is a functionalized pyrimidine scaffold characterized by three distinct reactive/functional sites:

-

C4-Chloro Motif: An electrophilic site primed for Nucleophilic Aromatic Substitution (

), typically serving as the leaving group for amine coupling. -

C2-Alkoxy Side Chain: A 2-methoxyethoxy tail that imparts lipophilicity and specific receptor binding properties (critical for P2X3 receptor affinity in downstream APIs).

-

C6-Methyl Group: Provides steric bulk and metabolic stability to the pyrimidine core.

Pharmaceutical Significance

This molecule is a critical intermediate in the synthesis of Gefapixant (MK-7264) , a P2X3 receptor antagonist used for the treatment of refractory chronic cough.[1][2] The introduction of the ether side chain at the C2 position, while retaining the reactive chlorine at C4, represents a key regioselective challenge in process chemistry.

Part 2: Comprehensive Safety Profile (Augmented SDS)

Note: As a specialized intermediate, specific public toxicological data is limited. The following profile is derived from Structure-Activity Relationships (SAR) of analogous chloropyrimidines and authoritative process safety data.

GHS Classification (Derived)

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[3] | H315 |

| Serious Eye Damage | Cat 1 | Causes serious eye damage (Corrosive). | H318 |

| Skin Sensitization | Cat 1B | May cause an allergic skin reaction. | H317 |

| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[4] | H335 |

The "Sensitization" Mechanism

Researchers must treat this compound as a potent skin sensitizer .

-

Mechanism: The C4-chlorine atom is highly reactive toward nucleophiles. Upon contact with skin, the molecule can alkylate skin proteins (haptenization) via

mechanisms, triggering an immune response. -

Protocol: Double-gloving (Nitrile + Laminate) is required for handling solids or high-concentration solutions.

Part 3: Physicochemical Properties & Stability

The physical state of this intermediate is highly dependent on purity and temperature, often existing near the boundary of solid and oil.

| Property | Value / Characteristic | Implication for Handling |

| Molecular Weight | 202.64 g/mol | Standard stoichiometry calculations. |

| Physical State | Low-melting solid or viscous oil | MP ~34°C . May melt during handling in warm labs. |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Compatible with standard organic synthesis solvents. |

| Water Solubility | Low (Lipophilic) | Aqueous workups are effective for removing inorganic salts. |

| Hydrolytic Stability | Moisture Sensitive | The C-Cl bond hydrolyzes slowly to the pyrimidinone in water/acid. |

Part 4: Technical Handling & Degradation Logic

The primary degradation pathway is hydrolysis of the chloro-group, driven by moisture and catalyzed by acidic conditions.

Degradation Pathway Visualization

The following diagram illustrates the degradation logic and the decision tree for storage.

Figure 1: Degradation logic and preventative handling strategies.[5][1][6][7] The C4-Cl hydrolysis is the primary stability risk.

Part 5: Synthetic Utility & Protocols

Synthesis Context (The "Merck Green Route")

This molecule is typically synthesized via the displacement of a chlorine on 2,4-dichloro-6-methylpyrimidine. Regioselectivity is key:

-

Challenge: Direct substitution can yield a mixture of C2 and C4 isomers.

-

Solution: Controlled temperature and solvent choice (e.g., THF vs. Toluene) direct the alkoxide attack.

Reaction Workflow: Downstream Coupling

The following workflow describes the standard application of this intermediate in generating the sulfonamide core of P2X3 antagonists.

Figure 2: Synthetic workflow from commodity starting materials to the active pharmaceutical precursor.

Experimental Protocol: Coupling

Standard Operating Procedure for reacting the intermediate with an amine.

-

Preparation: Charge a reaction vessel with 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine (1.0 equiv) and anhydrous DMSO or NMP (5 volumes).

-

Why: Polar aprotic solvents accelerate

reactions by solvating the cation, leaving the amine nucleophile "naked" and more reactive.

-

-

Base Addition: Add DIPEA (Diisopropylethylamine, 2.5 equiv).

-

Why: Scavenges the HCl generated during the substitution to prevent protonation of the amine nucleophile.

-

-

Nucleophile: Add the amine/sulfonamide coupling partner (1.1 equiv).

-

Reaction: Heat to 90–110°C under Nitrogen. Monitor by HPLC.

-

Endpoint: Disappearance of the chloro-pyrimidine peak (approx. 4-12 hours).

-

-

Workup: Cool to RT. Pour into water (precipitates product) or extract with Ethyl Acetate.

-

Note: If the intermediate contained residual 2,4-dichloro starting material, verify the absence of bis-substituted byproducts.

-

Part 6: Emergency Response

| Scenario | Immediate Action | Technical Rationale |

| Eye Contact | Rinse immediately with saline/water for 15+ mins. Seek Ophthalmologist. | High risk of corneal damage due to pH change and organic solvent effect. |

| Skin Contact | Wash with soap and water.[4][8][9] Do NOT use alcohol/solvents. | Solvents increase transdermal absorption of the lipophilic ether chain. |

| Spill (Solid) | Dampen with water (to prevent dust), sweep into hazardous waste. | Prevent inhalation of dust; material is a respiratory irritant.[8] |

| Spill (Liquid) | Absorb with vermiculite/sand. Neutralize with dilute NaOH if necessary. | Containment of organic chlorides.[7] |

References

-

Merck Sharp & Dohme Corp. (2015). Patent WO2015023565A1: Process for the preparation of P2X3 antagonists. World Intellectual Property Organization.

-

Ren, H., Maloney, K. M., et al. (2020).[1] Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 1: Introduction and Process Overview. Organic Process Research & Development.[10] [1]

-

PubChem. (2025).[6][11] Compound Summary: 4-chloro-2-methoxypyrimidine (Analogous Safety Data). National Library of Medicine.

-

ECHA. (2025). Registration Dossier: Chloropyrimidine derivatives - Toxicological Summary. European Chemicals Agency.[6][11]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264): A Solid-State Chemistry Perspective – Pharma Crystallization Summit [crystallizationsummit.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. 4-Chloro-2-methylthiopyrimidine 98 49844-90-8 [sigmaaldrich.com]

- 6. 4-Chloro-6-methylpyrimidine | C5H5ClN2 | CID 581796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-Chloro-2-methoxypyrimidine | C5H5ClN2O | CID 575230 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-amino-2-(2-methoxyethoxy)-6-methylpyrimidine via nucleophilic substitution

Application Note: Process Development for the Synthesis of 4-Amino-2-(2-methoxyethoxy)-6-methylpyrimidine

) on Pyrimidine ScaffoldsExecutive Summary

This application note details a robust, two-step protocol for the synthesis of 4-amino-2-(2-methoxyethoxy)-6-methylpyrimidine , a functionalized pyrimidine core often utilized in the development of kinase inhibitors and other bioactive small molecules.

The synthesis addresses the critical challenge of regioselectivity inherent in 2,4-dichloropyrimidine substitutions. By exploiting the electronic differentiation between the C-2 and C-4 positions, we establish a sequence that installs the amino group at C-4 first, followed by the alkoxide at C-2. This "C-4 then C-2" strategy avoids the formation of isomeric impurities that are difficult to separate.

Retrosynthetic Analysis & Strategy

The target molecule is an unsymmetrically substituted pyrimidine. A direct displacement on a 2,4-leaving group precursor requires careful control of conditions.

-

Regioselectivity Principle: In 2,4-dichloropyrimidines, the C-4 position is more reactive towards nucleophilic attack by amines due to the lack of steric hindrance compared to C-2 (flanked by two nitrogens) and specific electronic contributions. Conversely, alkoxides can sometimes show C-2 selectivity under specific conditions, but the most reliable route for this target is to install the deactivating amino group at C-4 first.

Reaction Scheme:

-

Step 1 (Amination): Selective displacement of the C-4 chloride by ammonia.

-

Step 2 (Etherification): Displacement of the remaining C-2 chloride by the sodium alkoxide of 2-methoxyethanol.

Figure 1: Synthetic pathway highlighting the regioselective displacement strategy.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-amino-6-methylpyrimidine

Objective: Selective amination of the C-4 position.

Materials:

-

2,4-Dichloro-6-methylpyrimidine (CAS: 5424-21-5)[1]

-

Ammonium Hydroxide (28-30% NH₃ solution)

-

Ethanol (Absolute)

Procedure:

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloro-6-methylpyrimidine (10.0 g, 61.3 mmol) and Ethanol (100 mL).

-

Addition: Cool the solution to 0–5 °C in an ice bath. Slowly add Ammonium Hydroxide (40 mL, excess) dropwise over 20 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Mechanism Check: The nucleophilic ammonia attacks the more electrophilic C-4 position.

-

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. The starting material should be consumed.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

-

The product typically precipitates as a white to off-white solid upon adding cold water (50 mL) to the residue.

-

Filter the solid and wash with cold water (2 x 20 mL).

-

-

Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[4]

-

Yield Expectation: 75–85%.

-

Identity Confirmation: 1H NMR should show a singlet for the methyl group and a broad singlet for the -NH₂. Crucially, the shift of the aromatic proton helps distinguish the isomer.

-

Step 2: Synthesis of 4-Amino-2-(2-methoxyethoxy)-6-methylpyrimidine

Objective: Displacement of the deactivated C-2 chloride using a strong alkoxide nucleophile.

Materials:

-

Intermediate (from Step 1): 2-Chloro-4-amino-6-methylpyrimidine

-

2-Methoxyethanol (Reagent & Solvent)

-

Sodium Hydride (60% dispersion in mineral oil) OR Sodium metal

-

Solvent: Anhydrous THF or DMF (optional, can use neat alcohol)

Safety Warning (Critical):

2-Methoxyethanol is a reproductive toxin (Repr. 1B) and flammable.[4][8][9] All operations must be performed in a functioning fume hood. Wear nitrile gloves and safety goggles.

Procedure:

-

Activation: In a dry 250 mL 3-neck flask under Nitrogen/Argon atmosphere, suspend Sodium Hydride (2.5 g, 60% dispersion, ~62 mmol) in anhydrous THF (50 mL).

-

Alternative: Dissolve Sodium metal (1.4 g) directly in 2-methoxyethanol if THF is not desired.

-

-

Alkoxide Formation: Cool to 0 °C. Add 2-Methoxyethanol (5.0 mL, 63 mmol) dropwise. Evolution of H₂ gas will occur. Stir for 30 min until gas evolution ceases.

-

Addition: Add the Intermediate (2-chloro-4-amino-6-methylpyrimidine) (7.2 g, 50 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (or 80–90 °C) for 6–12 hours.

-

Note: The presence of the electron-donating amino group at C-4 deactivates the ring, making the C-2 chloride less reactive. Heat is required to drive the reaction to completion.

-

-

Workup:

-

Cool to room temperature.

-

Carefully quench with water (10 mL) to destroy excess hydride.

-

Concentrate under vacuum to remove THF/solvent.

-

Extract the residue with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine.

-

Dry over Na₂SO₄, filter, and concentrate.[10]

-

-

Purification: The crude product may be an oil or low-melting solid. Purify via flash column chromatography (SiO₂, gradient 0–10% Methanol in Dichloromethane).

Analytical Data & Characterization

| Parameter | Specification | Notes |

| Appearance | White to pale yellow solid | |

| Molecular Weight | 183.21 g/mol | Formula: C₈H₁₃N₃O₂ |

| C-6 Methyl group | ||

| Terminal Methoxy | ||

| Ethoxy chain (-OCH₂CH₂O-) | ||

| C-5 Proton | ||

| C-4 Amino group | ||

| Mass Spec (ESI) | [M+H]⁺ = 184.1 |

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Low Yield in Step 1 | Regioselectivity issues (formation of 2-amino isomer) | Ensure temperature is kept low (0 °C) during addition. The C-4 position is kinetically favored. |

| Incomplete Reaction (Step 2) | Ring deactivation by -NH₂ group | Increase reaction temperature (reflux in pure 2-methoxyethanol) or use a stronger base system (KOtBu). |

| Product is Oily/Sticky | Residual 2-methoxyethanol | 2-Methoxyethanol has a high boiling point (124 °C). Use a high-vacuum pump or azeotrope with heptane to remove traces. |

References

-

Regioselectivity of Amination: Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. ResearchGate.[11]

-

General

on Pyrimidines: Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec. -

Safety Data (2-Methoxyethanol): Fisher Scientific Safety Data Sheet.

-

Analogous Synthesis (2-Amino-4-alkoxy): Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.[12] Google Patents (DE10249946B4).

Sources

- 1. 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. CN105601574A - Method for preparing 2-amino-4,6-dimethoxy pyrimidine - Google Patents [patents.google.com]

- 6. chemos.de [chemos.de]

- 7. Method For Producing 2 Amino 4, 6 Dichloro 5 Formamidopyrimidine [quickcompany.in]

- 8. fishersci.com [fishersci.com]

- 9. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

Suzuki-Miyaura coupling conditions for 4-chloropyrimidine derivatives

Application Note: Optimized Suzuki-Miyaura Coupling Conditions for 4-Chloropyrimidine Derivatives

Executive Summary

The 4-chloropyrimidine scaffold is a ubiquitous pharmacophore in kinase inhibitors and metabolic regulators. However, its functionalization via Suzuki-Miyaura coupling presents a dichotomy: while the C4-position is electronically activated for oxidative addition (facilitating reaction), it is simultaneously prone to nucleophilic aromatic substitution (

This guide moves beyond generic "aryl chloride" conditions. We provide a targeted mechanistic approach to coupling 4-chloropyrimidines, prioritizing chemoselectivity (vs. C2-Cl), prevention of hydrolytic side-products (pyrimidinones), and the use of precatalyst architectures to overcome steric hindrance.

Mechanistic Insight & Chemoselectivity

The Reactivity Hierarchy

Unlike carbocyclic aryl chlorides, chloropyrimidines possess distinct electronic zones. The 4-position is significantly more electron-deficient than the 2-position or 5-position due to the cumulative inductive effect of both nitrogen atoms and resonance contributions.

-

Oxidative Addition (OA): Occurs rapidly at C4. In 2,4-dichloropyrimidine, the C4-Cl bond reacts preferentially over C2-Cl (Selectivity > 95:5).

-

The Trap (Hydrolysis): The same electron deficiency that aids OA makes the C4 position highly susceptible to attack by hydroxide ions (from aqueous bases), leading to the formation of 4-hydroxypyrimidine (pyrimidinone) byproducts.

Catalyst Deactivation

Pyrimidine nitrogens are competent

Critical Parameter Optimization

Catalyst & Ligand Selection

For 4-chloropyrimidines, standard Pd(PPh

| Catalyst System | Ligand Class | Application | Rationale |

| XPhos Pd G4 | Biarylphosphine | Gold Standard | Bulky isopropyl groups prevent N-coordination; ensures rapid OA into C-Cl bonds. |

| Pd(OAc) | Biarylphosphine | Sterically Hindered | Excellent for ortho-substituted boronic acids; high turnover frequency. |

| Pd(dppf)Cl | Bidentate | Scale-Up / Cost | Robust for simple substrates; resists deboronation but slower than G4 systems. |

| Pd | Alkylphosphine | Electron-Rich | Good for very electron-deficient pyrimidines, but air-sensitive. |

Base & Solvent Architecture

The choice of base dictates the balance between transmetallation (desired) and hydrolysis (undesired).

-

Preferred: K

PO -

Solvent System: 1,4-Dioxane/Water (4:1) . Dioxane disrupts Pd-N coordination aggregates.

-

Alternative (Hydrolysis Sensitive): Anhydrous Toluene with CsF (Cesium Fluoride) . Fluoride activates the boronic acid without generating hydroxide ions.

Decision Logic for Condition Selection

The following flowchart illustrates the logical pathway for selecting reaction conditions based on substrate properties.

Caption: Decision tree for selecting optimal Suzuki-Miyaura conditions based on substrate sensitivity and steric demands.

Standardized Experimental Protocols

Protocol A: The "Gold Standard" (General Purpose)

Best for: Routine coupling of 4-chloropyrimidines with aryl/heteroaryl boronic acids.

Reagents:

-

4-Chloropyrimidine derivative (1.0 equiv)[2]

-

Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G4 (2-3 mol%)

-

Base: K

PO -

Solvent: 1,4-Dioxane / Water (4:1 ratio), degassed.

Procedure:

-

Setup: Charge a reaction vial with the chloropyrimidine, boronic acid, K

PO -

Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat to 80°C for 2–4 hours. (Monitor via LCMS; 4-chloropyrimidines react faster than typical aryl chlorides).

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na

SO

Protocol B: The "Hydrolysis-Resistant" Method

Best for: Substrates prone to forming pyrimidinones (OH-substitution) or containing base-sensitive esters.

Reagents:

-

4-Chloropyrimidine derivative (1.0 equiv)[2]

-

Catalyst: Pd

(dba) -

Base: CsF (3.0 equiv, anhydrous)

-

Solvent: Anhydrous Toluene or THF.[5]

Procedure:

-

Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.

-

Solids: Add Pd

(dba) -

Reaction: Add anhydrous solvent. Heat to 100°C for 12–16 hours.

-

Note: Fluoride-mediated transmetallation is slower than hydroxide-mediated; longer reaction times are expected.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion | Catalyst Poisoning | Switch to XPhos or SPhos based catalysts. Increase catalyst loading to 5 mol%. |

| Pyrimidinone Formation | Hydrolysis of C-Cl | Remove water. Switch to Protocol B (CsF/Toluene). Lower temperature to 60°C. |

| Protodeboronation | Unstable Boronic Acid | Use Boronic Esters (Pinacol) instead of acids. Use KF as base. Add substrate in portions. |

| Homocoupling (Ar-Ar) | Oxidative Addition Slow | Ensure solvent is thoroughly degassed (O |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2, 27-50. Link

-

BenchChem Technical Support. (2025). Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem Application Notes. Link

-

Kondolff, I., et al. (2004).[6] Palladium-catalyzed Suzuki cross-coupling of heteroaryl chlorides.[3][4] Tetrahedron, 60(17), 3813-3818. 6

-

Sigma-Aldrich. (2025). G3 and G4 Buchwald Precatalysts User Guide. MilliporeSigma Technical Library. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

Nucleophilic aromatic substitution (SNAr) on 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) on 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine

Introduction: The Strategic Value of a Functionalized Pyrimidine Core

The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1][2] The specific substrate, 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine, represents a highly versatile building block. Its strategic functionalization allows for the rapid generation of diverse chemical libraries. The chlorine atom at the C4-position is the primary site for chemical modification, activated for Nucleophilic Aromatic Substitution (SNAr) by the inherent electron-deficient nature of the pyrimidine ring.[3][4]

This guide provides a comprehensive overview of the SNAr reaction on this substrate, detailing the underlying mechanistic principles and offering robust, field-proven protocols for its reaction with various classes of nucleophiles. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel molecular entities.

Pillar 1: Mechanistic Rationale and Regioselectivity

The facility of the SNAr reaction on pyrimidine systems is a direct consequence of their π-deficient electronic structure.[4] The two ring nitrogen atoms act as powerful electron-withdrawing groups, significantly lowering the electron density at the 2, 4, and 6 positions and making them susceptible to attack by nucleophiles.[5][6] This is in stark contrast to electron-rich aromatic systems like benzene, which typically undergo electrophilic substitution.

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7][8]

-

Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the C4-chloro position), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[8]

-

Elimination: The aromaticity is restored through the expulsion of the leaving group (chloride anion). The formation of the stabilized anionic intermediate is typically the rate-determining step of the reaction.[5][6]

The stability of the Meisenheimer complex is paramount. For attack at the C4 position of the pyrimidine ring, the negative charge can be effectively delocalized onto the electronegative nitrogen atom at the 1-position through resonance, providing substantial stabilization.[5][6] This inherent electronic feature is the driving force for the reaction's success.

Figure 1: The Addition-Elimination Mechanism of SNAr. The reaction proceeds via a stabilized Meisenheimer intermediate.

Pillar 2: Experimental Protocols & Causality

The success of an SNAr reaction is critically dependent on the judicious selection of reaction conditions. The following protocols are designed as robust starting points for the substitution on 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine with common nucleophile classes.

General Experimental Workflow

The overall process for performing these substitutions follows a standardized laboratory workflow, ensuring reproducibility and safety.

Sources

- 1. mdpi.com [mdpi.com]

- 2. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyrimidine - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: Enhancing Pyrimidine Intermediate Solubility with 2-Methoxyethoxy Groups

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) for the strategic use of 2-methoxyethoxy groups to improve the solubility of pyrimidine intermediates. Poor aqueous solubility is a significant hurdle in drug discovery, often leading to challenges in biological assays and formulation development.[1][2] The incorporation of a 2-methoxyethoxy moiety is a proven strategy to enhance the solubility and overall developability of promising pyrimidine-based drug candidates. This resource is designed to provide you with the practical knowledge and experimental guidance to successfully implement this technique in your research.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis and purification of 2-methoxyethoxy-substituted pyrimidine intermediates.

Question 1: I am experiencing a low yield in my Williamson ether synthesis reaction to introduce the 2-methoxyethoxy group onto my chloropyrimidine. What are the likely causes and how can I improve the conversion rate?

Low yields in the Williamson ether synthesis are a common challenge and can often be attributed to several factors. This reaction, which proceeds via an SN2 mechanism, is sensitive to reaction conditions and the nature of the reactants.[3][4]

Potential Causes and Solutions:

-

Incomplete Deprotonation of 2-Methoxyethanol: The reaction requires the formation of the alkoxide of 2-methoxyethanol to act as a nucleophile. If the base used is not strong enough to fully deprotonate the alcohol, the concentration of the active nucleophile will be low, leading to poor conversion.

-

Suboptimal Reaction Temperature: The reaction rate is temperature-dependent. If the temperature is too low, the reaction may be sluggish and not go to completion within a reasonable timeframe.

-

Poor Solvent Choice: The solvent plays a crucial role in an SN2 reaction. Protic solvents can solvate the alkoxide, reducing its nucleophilicity.

-

Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the reaction rate.[7]

-

-

Insufficient Reaction Time: Some reactions are inherently slow and require more time to reach completion.

-

Solution: Extend the reaction time and monitor the progress by TLC until the starting material is consumed.

-

dot graph TD { A[Low Yield] --> B{Check Deprotonation}; B -->|Incomplete| C[Use Stronger Base (NaH, KH)]; B -->|Complete| D{Check Reaction Conditions}; D -->|Temperature Too Low| E[Increase Temperature (50-100°C)]; D -->|Suboptimal Solvent| F[Use Polar Aprotic Solvent (DMF, DMSO)]; D -->|Insufficient Time| G[Extend Reaction Time]; }

Troubleshooting Low Yield

Question 2: I am observing the formation of a significant byproduct that appears to be N-alkylated pyrimidine instead of the desired O-alkylated product. How can I improve the selectivity for O-alkylation?

The regioselectivity of alkylation (N- versus O-alkylation) is a well-known challenge in pyrimidine chemistry. The pyrimidine ring contains multiple nucleophilic nitrogen atoms that can compete with the desired oxygen nucleophile.[3]

Factors Influencing Selectivity and Solutions:

-

Nature of the Alkylating Agent: The "hardness" or "softness" of the electrophile can influence the site of attack.

-

Insight: Hard electrophiles tend to favor reaction at the harder oxygen atom, while softer electrophiles may react preferentially at the softer nitrogen atoms. Alkylating agents with "harder" leaving groups, such as dimethyl sulfate or methyl triflate, often favor O-alkylation. In contrast, those with "softer" leaving groups like methyl iodide tend to result in N-alkylation.[8] For introducing the 2-methoxyethoxy group, using 2-methoxyethyl tosylate or a similar reagent with a good, relatively hard leaving group can improve O-alkylation selectivity.

-

-

Counter-ion and Solvent Effects: The choice of base and solvent can influence the availability and reactivity of the different nucleophilic sites.

-

Solution: Using silver salts (e.g., Ag₂O or Ag₂CO₃) can sometimes promote O-alkylation. The silver ion can coordinate to the ring nitrogens, reducing their nucleophilicity and favoring attack at the oxygen.[9]

-

-

Reaction Conditions: Temperature and reaction time can also play a role in selectivity.

-

Solution: It is often necessary to screen different combinations of bases, solvents, and temperatures to find the optimal conditions for your specific pyrimidine substrate.

-

dot graph LR { subgraph "Alkylation Reaction" A(Pyrimidine) -- "Alkylation" --> B{O-Alkylation (Desired)}; A -- "Alkylation" --> C{N-Alkylation (Side Product)}; end subgraph "Controlling Factors" D[Alkylating Agent Hardness] --> B; E[Use of Silver Salts] --> B; F[Solvent Choice] --> B; G[Reaction Temperature] --> B; D --> C; F --> C; G --> C; end }

N- vs. O-Alkylation Selectivity

Question 3: My purified 2-methoxyethoxy-substituted pyrimidine is difficult to handle as it is a sticky oil or a low-melting solid, and it seems to be hygroscopic. What can I do?

The introduction of flexible ether chains like the 2-methoxyethoxy group can lower the melting point and increase the hygroscopicity of a compound by disrupting crystal packing and introducing polar ether oxygens.

Strategies for Handling and Purification:

-

Purification Techniques:

-

Column Chromatography: For non-crystalline products, purification by column chromatography on silica gel is often the most effective method.

-

Recrystallization: If the product is a solid, even a low-melting one, recrystallization can be attempted. Experiment with a variety of solvent systems. A two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can sometimes induce crystallization.[10]

-

-

Managing Hygroscopicity:

-

Handling in a Dry Environment: Handle the purified compound in a glove box or under a dry inert atmosphere to minimize water absorption.

-

Azeotropic Drying: If water has been absorbed, it can sometimes be removed by dissolving the compound in a solvent like toluene and then removing the solvent under reduced pressure. This process can be repeated several times.

-

Salt Formation: If your pyrimidine intermediate has a basic or acidic handle, forming a crystalline, non-hygroscopic salt can be an excellent strategy to improve its handling properties.

-

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the use of 2-methoxyethoxy groups for improving the solubility of pyrimidine intermediates.

Why is the 2-methoxyethoxy group effective at increasing solubility?

The 2-methoxyethoxy group enhances aqueous solubility through several mechanisms:

-

Increased Polarity: The ether oxygen atoms can act as hydrogen bond acceptors, improving the interaction of the molecule with water.

-

Disruption of Crystal Lattice: The flexible nature of the 2-methoxyethoxy chain can disrupt the crystal packing of the pyrimidine intermediate. This reduction in crystal lattice energy makes it easier for the solvent to dissolve the molecule.

-

Increased Hydrophilicity: The overall effect is an increase in the hydrophilic character of the molecule, which generally leads to better solubility in aqueous media. PEG linkers, which are longer versions of the 2-methoxyethoxy group, are well-known for their ability to increase the water solubility of conjugated molecules.[11]

How much of an increase in solubility can I expect?

The magnitude of the solubility increase is highly dependent on the specific structure of the parent pyrimidine intermediate. However, it is not uncommon to see several-fold increases in aqueous solubility. In some cases, the improvement can be dramatic, transforming a practically insoluble compound into one with sufficient solubility for biological screening and further development. For example, studies on pyrazolo[3,4-d]pyrimidine derivatives, which are known for their poor water solubility, have shown that formulation with hydrophilic polymers can significantly enhance their apparent water solubility.[12][13]

What are the potential downsides of adding a 2-methoxyethoxy group?

While generally a beneficial modification, there are some potential drawbacks to consider:

-

Increased Molecular Weight: The addition of the 2-methoxyethoxy group increases the molecular weight of the compound, which could potentially impact its permeability and other ADME properties.

-

Potential for Metabolism: The ether linkage could be a site for metabolic cleavage in vivo, although this is generally not a major metabolic pathway.

-

Impact on Biological Activity: Any modification to a molecule has the potential to affect its interaction with its biological target. It is essential to test the modified compound in the relevant biological assays to ensure that its potency is not adversely affected.

How do I confirm that I have successfully introduced the 2-methoxyethoxy group?

Standard analytical techniques can be used to confirm the structure of your product:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. You should be able to identify the characteristic signals of the 2-methoxyethoxy group (e.g., the methoxy singlet and the two methylene triplets in the ¹H NMR spectrum).

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight of the product, which will have increased by the mass of the 2-methoxyethoxy group (89.1 g/mol ).

-

Infrared (IR) Spectroscopy: The presence of a C-O-C ether stretch in the IR spectrum can provide additional evidence for the successful reaction.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 2-(2-Methoxyethoxy)pyrimidine Derivative

This protocol describes a general method for the Williamson ether synthesis to introduce a 2-methoxyethoxy group onto a 2-chloropyrimidine.

Materials:

-

2-Chloropyrimidine derivative

-

2-Methoxyethanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Alkoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) to the stirred solvent. Slowly add 2-methoxyethanol (1.1 equivalents) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Reaction with Chloropyrimidine: Dissolve the 2-chloropyrimidine derivative (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the alkoxide solution.

-

Reaction Monitoring: Heat the reaction mixture to a temperature between 60-80 °C. Monitor the progress of the reaction by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Kinetic Aqueous Solubility Assay

This protocol provides a general method for assessing the kinetic aqueous solubility of your pyrimidine intermediates using a plate-based method.

Materials:

-

Test compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate (UV-transparent)

-

Plate reader

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~0.01 mM).

-

Addition to Aqueous Buffer: To a new 96-well plate, add an appropriate volume of PBS to each well. Add a small, fixed volume of each DMSO stock concentration to the corresponding wells containing PBS, ensuring the final DMSO concentration is low (e.g., 1-2%).

-

Incubation and Measurement: Shake the plate for a set period (e.g., 1-2 hours) at room temperature. Measure the absorbance of each well at a wavelength where the compound has a strong absorbance.

-

Data Analysis: Plot the absorbance versus the concentration of the compound. The concentration at which the absorbance plateaus or starts to decrease due to precipitation is an indication of the kinetic solubility. Wells with visible precipitate should be noted.

dot graph G { layout=neato; node [shape=box, style=rounded]; A [label="Prepare 10 mM Stock in DMSO"]; B [label="Serial Dilution in DMSO"]; C [label="Add to PBS in 96-well Plate"]; D [label="Incubate and Shake"]; E [label="Measure Absorbance"]; F [label="Analyze Data to Determine Solubility"]; A -> B -> C -> D -> E -> F; }

Aqueous Solubility Assay Workflow

References

- A Researcher's Guide to Alkylating Agents for Pyrimidine Synthesis: A Compar

- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Mini

- Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug. MDPI.

- Kilo-scale synthesis process for 2 '-O-(2-methoxyethyl)

- (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays.

- Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)

- Troubleshooting guide for Williamson ether synthesis with secondary iodides. Benchchem.

- PEG Linkers vs. Non-PEG Linkers: Which One Should You Use?. PurePEG.

- Why n-alkylation is more favorable than o-alkyation ?.

- Synthesis of (2'S)- and (2'R)-2'-deoxy-2'-[(2-methoxyethoxy)amino] pyrimidine nucleosides and oligonucleotides. PubMed.

- The Williamson Ether Synthesis. University of Massachusetts.

- Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.

- The Williamson Ether Synthesis. St. Norbert College.

- Solubility of pyrimidine derivatives in different organic solvents at different temperatures.

- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.

- Williamson Ether Synthesis. Name-Reaction.com.

- Application Note: Mass Spectrometry Analysis of Novel Pyrimidine Derivatives Synthesized from 2-Ethoxy-4-fluoro-6-hydrazinylpyri. Benchchem.

- The Williamson Ether Synthesis. Master Organic Chemistry.

- The role of the methoxy group in approved drugs. PubMed.

- One-Pot Etherification of Purine Nucleosides and Pyrimidines. PMC.

- Measurement and Correlation for Solubility of Some Pyrimidine Deriv

- Williamson Ether Synthesis. Chemistry Steps.

- Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Indian Academy of Sciences.

- A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma.

- Organic Synthesis: General Remarks. Wiley-VCH.

- Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. PMC.

- 2-(3-Methoxyphenoxy)pyrimidine. PMC.

- Synthesis, characterization and biological evaluation of substituted pyrimidines.

- Synthesis and spectral characterization of new bis(2-(pyrimidin-2-yl)ethoxy)alkanes and their pharmacological activity. PubMed.

- Process for preparing a pyrimidine intermediate.

- Integrating preclinical data into early clinical development. Expert Opinion on Drug Discovery.

- Synthesis, Characterization, Docking Study and Biological Evaluation of Substituted Pyrimidines. International Journal of Life Science and Pharma Research.

- Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. SciSpace.

- Ascentage Pharma Releases Preclinical Data of Its Core Drug Candidates at AACR Annual Meeting 2021, with Results Signifying the Potential of Multiple Combin

- CHEMICAL MODIFICATION OF THE SUGAR MOIETY OF PYRIMIDINE NUCLEOSIDES VIA A 4',5'-EPOXYURIDINE INTERMEDI

- Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. Journal of Chemical Health Risks.

- Case Studies. REPROCELL.

- Preparation of nucleosides ribofuranosyl pyrimidines.

- The chemistry of pyrido[2,3-d]pyrimidines. JOCPR.

- A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Deriv

- PRACTICAL LAB MANUAL.

- 2-mercaptopyrimidine. Organic Syntheses Procedure.

Sources

- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 2. Enhancing solubility with novel excipients [manufacturingchemist.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. medcraveonline.com [medcraveonline.com]

- 8. researchgate.net [researchgate.net]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]

- 11. purepeg.com [purepeg.com]

- 12. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Hydrolysis of 4-Chloropyrimidines in Aqueous Base

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for troubleshooting the hydrolysis of 4-chloropyrimidines in aqueous base, a critical reaction in the synthesis of various pharmaceutical compounds and research chemicals. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected reaction mechanism for the hydrolysis of a 4-chloropyrimidine in an aqueous base?

The hydrolysis of 4-chloropyrimidines in the presence of an aqueous base, such as sodium hydroxide, typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electron-deficient carbon atom at the 4-position of the pyrimidine ring, which is activated by the electron-withdrawing nitrogen atoms. This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, and upon workup, the corresponding pyrimidin-4-one (or its tautomer, 4-hydroxypyrimidine) is formed.

Q2: My hydrolysis reaction is slow or incomplete. What are the likely causes and how can I improve the conversion rate?

Several factors can contribute to a sluggish or incomplete reaction.[1] These include:

-

Insufficient Temperature: Many SNAr reactions on chloropyrimidines require heating to proceed at a reasonable rate.[1] If the reaction is being conducted at room temperature, a gradual increase in temperature is recommended.[1]

-

Base Concentration: The concentration of the aqueous base is crucial. A low concentration may not be sufficient to drive the reaction to completion. Conversely, an excessively high concentration can sometimes lead to unwanted side reactions.

-

Substrate Reactivity: The electronic properties of substituents on the pyrimidine ring can significantly influence reactivity. Electron-withdrawing groups generally enhance the rate of nucleophilic attack, while electron-donating groups can slow it down.

-

Mixing and Solubility: Poor mixing or low solubility of the 4-chloropyrimidine in the aqueous medium can limit the reaction rate.[2] The use of a co-solvent like ethanol can improve solubility.[2]

Q3: I'm observing the formation of unexpected side products. What are they and how can I minimize them?

A common side product in these reactions is the corresponding 4-hydroxypyrimidine, which is the desired product of hydrolysis.[1] However, under certain conditions, other side reactions can occur. For instance, if other reactive functional groups are present on the pyrimidine ring, they may also react with the base. High temperatures and prolonged reaction times can also promote degradation or rearrangement of the starting material or product.[1] To minimize side products, it is advisable to carefully control the reaction temperature and time, and to use the minimum effective concentration of the base.[1]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the hydrolysis of 4-chloropyrimidines.

Problem 1: Low or No Product Formation

| Potential Cause | Suggested Solution | Scientific Rationale |

| Inadequate Reaction Temperature | Gradually increase the reaction temperature, for example, in 10-20 °C increments, while monitoring the reaction progress by TLC or HPLC.[1] | The rate of most chemical reactions, including SNAr, increases with temperature as it provides the necessary activation energy.[1] |

| Insufficient Base Strength or Concentration | Increase the concentration of the aqueous base (e.g., NaOH or KOH). Consider using a stronger base if necessary, but with caution to avoid side reactions. | A higher concentration of the hydroxide nucleophile will increase the frequency of collisions with the substrate, thereby increasing the reaction rate according to the law of mass action. |

| Poor Solubility of Starting Material | Add a co-solvent such as ethanol or isopropanol to improve the solubility of the 4-chloropyrimidine in the aqueous medium.[1][2] | Enhanced solubility ensures that the substrate is available in the solution phase to react with the hydroxide ions, rather than remaining as a separate, unreactive phase.[2] |

Problem 2: Significant Side Product Formation (Other than the desired 4-hydroxypyrimidine)

| Potential Cause | Suggested Solution | Scientific Rationale |

| Reaction Temperature is Too High | Lower the reaction temperature. Even a modest reduction can sometimes significantly decrease the rate of side reactions relative to the desired hydrolysis.[1] | Side reactions often have a higher activation energy than the main reaction. By lowering the temperature, the rate of these undesired pathways is disproportionately reduced. |

| Prolonged Reaction Time | Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS) and quench the reaction as soon as the starting material is consumed to prevent product degradation or further reactions.[1] | Extended exposure to basic conditions and elevated temperatures can lead to the degradation of the desired product or the formation of other thermodynamically favored, but undesired, products.[1] |

| Presence of Other Reactive Functional Groups | If the substrate contains other base-sensitive groups, consider using milder basic conditions (e.g., NaHCO₃ or K₂CO₃) or protecting the sensitive functional groups prior to hydrolysis. | The hydroxide ion is a strong base and can react with other electrophilic centers or acidic protons in the molecule, leading to a complex mixture of products. |

Experimental Protocols

General Protocol for Hydrolysis of 4-Chloropyrimidine

This protocol provides a starting point for the hydrolysis of a generic 4-chloropyrimidine. Optimization may be required based on the specific substrate.

Materials:

-

4-chloropyrimidine derivative

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Deionized water

-

Ethanol (or other suitable co-solvent)

-

Reaction vessel with a condenser and magnetic stirrer

-

Heating mantle or oil bath

Procedure:

-

In a reaction vessel, dissolve or suspend the 4-chloropyrimidine (1.0 equivalent) in a mixture of water and ethanol (a 1:1 ratio is a good starting point). The concentration is typically in the range of 0.1 to 0.5 M.

-

Add the aqueous sodium hydroxide solution (1.1 to 1.5 equivalents) to the reaction mixture while stirring.

-

Heat the mixture to reflux (or a lower optimized temperature) and monitor the progress of the reaction by TLC or HPLC.[2]

-

Once the reaction is complete (typically when the starting material is no longer detectable), cool the mixture to room temperature.

-

Neutralize the reaction mixture with an aqueous acid (e.g., HCl) to a pH of approximately 7.

-

The product may precipitate upon neutralization and can be collected by filtration.[1] If the product remains in solution, extract it with a suitable organic solvent (e.g., ethyl acetate).[1]

-

Dry the collected solid or the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

-

Purify the crude product by recrystallization or column chromatography as needed.[1]

Workflow for Troubleshooting Incomplete Hydrolysis

Caption: Troubleshooting workflow for incomplete hydrolysis.

Analytical Monitoring

Effective monitoring is key to a successful reaction. Here are some commonly used techniques:

-

Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the disappearance of the starting material and the appearance of the product. A suitable solvent system should be developed to achieve good separation between the starting material and the product.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for accurate determination of conversion and purity.[3][4]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and any significant side products by providing molecular weight information.

References

-

Chemguide. (n.d.). The Nucleophilic Substitution Reactions Between Halogenoalkanes and Hydroxide Ions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Chlorpyrifos - Analytical Methods. Retrieved from [Link]

-

ResearchGate. (2006). Separation and determination of purine bases and pyrimidine bases from nucleic acid hydrolysis by HPLC on BDS column. Retrieved from [Link]

Sources

Technical Support Center: Regioselectivity in 2,4-Disubstituted Pyrimidines

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselectivity of nucleophilic attack on 2,4-disubstituted pyrimidines. Our goal is to move beyond simple protocols and explain the causal factors that govern reaction outcomes, enabling you to diagnose and solve challenges in your own experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general rule for regioselectivity in nucleophilic attacks on 2,4-dihalopyrimidines?

In the vast majority of cases, nucleophilic aromatic substitution (SNAr) reactions on an unsubstituted 2,4-dihalopyrimidine will occur preferentially at the C4 position.[1][2] This high C4-selectivity is a foundational principle in pyrimidine chemistry and is exploited in the synthesis of numerous biologically active molecules.[2] The underlying reason for this preference lies in the stability of the reaction intermediate.

The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[3][4] When a nucleophile attacks the C4 position, the resulting negative charge can be delocalized across the pyrimidine ring, including onto the electronegative nitrogen atom at the N1 position.[3] This resonance structure is particularly stable. While attack at C2 also allows for charge delocalization onto the ring nitrogens, the C4-attack pathway leads to a more stabilized intermediate, thus lowering the activation energy for that pathway.[3][5]

Caption: General SNAr pathways on 2,4-dichloropyrimidine.

Q2: Under what circumstances can C2 selectivity be achieved or observed?

While C4 is the default reactive site, C2 selectivity is not impossible and is often a key synthetic goal. Several factors can override the inherent preference for C4 attack, leading to a mixture of products or even a reversal of selectivity.[6][7] These exceptions are highly sensitive to electronic and steric effects.[6]

Key factors influencing C2 selectivity include:

-

Ring Substituents: A strong electron-donating group (EDG) like -OMe or -NHMe at the C6 position can reverse the selectivity, favoring C2 attack.[6][7] Conversely, an electron-withdrawing group (EWG) at the C5 position enhances C4 selectivity.[8][9]

-

Nucleophile Structure: Certain nucleophiles exhibit an unusual preference for the C2 position. For instance, tertiary amines can react selectively at C2 on 5-EWG-substituted 2,4-dichloropyrimidines.[8]

-

Catalysis: Modern palladium catalysis has provided a breakthrough in achieving C2 selectivity. Specific Pd(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely facilitate C2-selective cross-coupling reactions, a feat not achievable with traditional catalysts.[10]

-

Intramolecular Interactions: In specific substrates, such as 2-MeSO₂-4-chloropyrimidine, anionic nucleophiles like alkoxides can form a hydrogen bond with the methylsulfonyl group.[11][12] This interaction pre-organizes the nucleophile for attack at the adjacent C2 position, leading to exclusive C2 substitution at very low temperatures.[11][12]

Q3: How do steric and electronic effects of other ring substituents influence the reaction?

The electronic and steric properties of substituents at the C5 and C6 positions play a critical role in modulating both the rate and regioselectivity of nucleophilic attack.[6][13]

| Substituent Position | Substituent Type | Effect on Regioselectivity | Rationale |

| C5 | Electron-Withdrawing (e.g., -NO₂, -CN) | Strongly favors C4 attack | Further destabilizes the intermediate formed from C2 attack by placing an additional EWG adjacent to the developing negative charge.[8][9] |

| C5 | Sterically Bulky | May increase relative amount of C2 attack | Hinders the approach of the nucleophile to the C4 position, making the less-hindered C2 position more accessible.[6] |

| C6 | Electron-Donating (e.g., -OMe, -NH₂) | Can favor C2 attack | EDGs at C6 alter the LUMO (Lowest Unoccupied Molecular Orbital) distribution of the pyrimidine ring, increasing the LUMO coefficient at C2 and making it more susceptible to nucleophilic attack.[6][7] |

| C6 | Electron-Withdrawing (e.g., -Cl) | Strongly favors C4 attack | Increases the electrophilicity of the C4 position, which is para to the EWG, enhancing the inherent preference. |

Troubleshooting Guide

This section addresses common experimental problems in a question-and-answer format.

Issue 1: My reaction yields a mixture of C4 and C2 isomers. How can I improve C4 selectivity?

Observing a mixture of isomers is a common problem, especially when using highly reactive nucleophiles or substrates with ambiguous directing effects.[5]

Troubleshooting Steps:

-

Lower the Reaction Temperature: SNAr reactions are often kinetically controlled. Lowering the temperature can increase the energy difference between the two competing transition states, often favoring the more stable C4-attack pathway.

-

Modify the Nucleophile: For amination reactions, which are notoriously difficult to control, switching from a neutral amine to an anionic anilide can dramatically improve C4 selectivity.[5] Generating the anion in situ with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is highly effective. This increases the nucleophilicity and can lead to cleaner reactions at lower temperatures.[5]

-

Solvent Choice: In some cases, polar solvents can better stabilize the more polar Meisenheimer intermediate of the C4 pathway, thus enhancing selectivity.[5]

-

Re-evaluate Substituents: If your pyrimidine has a C6-EDG, achieving high C4 selectivity via a standard SNAr may be impossible. In such cases, a different synthetic strategy or an alternative isomer-separation method may be required.

Caption: Troubleshooting flowchart for improving C4 selectivity.

Issue 2: My goal is the C2-substituted product, but the reaction is unselective or favors C4. What is the best strategy?

Achieving C2 functionalization has historically been a significant challenge, but recent advances offer reliable solutions.[10]

Recommended Strategies:

-

For C-S Bond Formation (Thioethers): The most reliable method is to use specialized palladium catalysis. The use of a Pd(II) precatalyst with a bulky NHC ligand, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), has been shown to completely reverse the typical selectivity, providing excellent yields of the C2-coupled product.[2][10] This is in stark contrast to nearly all other Pd catalysts, which favor C4.[10]

-